
2-phenoxy-N-((1-(tetrahydrothiophen-3-yl)piperidin-4-yl)methyl)propanamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
While there isn’t specific information on the synthesis of “2-phenoxy-N-((1-(tetrahydrothiophen-3-yl)piperidin-4-yl)methyl)propanamide”, there are related compounds that have been synthesized. For instance, a synthetic route to N-substituted 6-fluoro-3-(piperidin-4-yl)-1,2-benzoxazole derivatives using piperidine-4-carboxylic acid, 1,3-difluorobenzene, and various halogen derivatives has been described .Applications De Recherche Scientifique
Gastric Acid Antisecretory Activity : A study conducted by Ueda et al. (1991) focused on a compound similar to 2-phenoxy-N-((1-(tetrahydrothiophen-3-yl)piperidin-4-yl)methyl)propanamide, showcasing its ability to inhibit histamine-induced gastric acid secretion in rats. This finding suggests potential applications in treating gastric ailments related to acid secretion (Ueda et al., 1991).
Synthesis and Pharmacological Properties : A chapter by Vardanyan (2018) describes the synthesis methods and pharmacological properties of derivatives of 1-phenyl-3-(piperidin-1-yl)propan- and butan-1-ol, which are structurally related to the chemical . This work contributes to the understanding of the synthesis pathways and potential pharmacological uses of such compounds (Vardanyan, 2018).
Structural and Theoretical Analysis : A study by Ulaş (2020) on a compound related to this compound involved structural analysis using spectroscopy and theoretical data comparison. This research highlights the compound's high antioxidant value and potential as a biologically active drug, supported by both experimental and theoretical data (Ulaş, 2020).
Antimicrobial Activity : Research by Atta-ur-rahman et al. (1997) discovered that a methanolic extract from Jolyna laminarioides, containing a compound structurally similar to the one , exhibited activity against Escherichia coli and Shigella boydii. This suggests potential antimicrobial applications for such compounds (Atta-ur-rahman et al., 1997).
Bioactive Constituents in Herbicide Degradation : A 2019 study by Serbent et al. investigated the biological decomposition of phenoxy herbicides, noting the role of certain bacteria in this process. This research provides insight into the environmental applications of related compounds in herbicide degradation (Serbent et al., 2019).
Chemical Stability and Photostabilization : Mosnáček et al. (2003) conducted research on reactions involving phenols and hindered amine stabilizers, which included compounds structurally similar to the chemical . This study contributes to the understanding of the chemical stability and potential applications in photostabilization (Mosnáček et al., 2003).
Propriétés
IUPAC Name |
2-phenoxy-N-[[1-(thiolan-3-yl)piperidin-4-yl]methyl]propanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H28N2O2S/c1-15(23-18-5-3-2-4-6-18)19(22)20-13-16-7-10-21(11-8-16)17-9-12-24-14-17/h2-6,15-17H,7-14H2,1H3,(H,20,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KMGNRVPMBSRLBA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)NCC1CCN(CC1)C2CCSC2)OC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H28N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-(2-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)-3-(m-tolyl)urea](/img/structure/B2641399.png)


![N-(6-fluorobenzo[d]thiazol-2-yl)-N-(pyridin-2-ylmethyl)benzamide](/img/structure/B2641406.png)
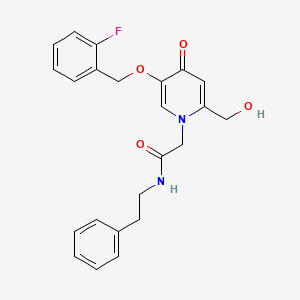
![2-[[1-(2-Methoxyethyl)pyrazol-4-yl]-[(1-methylcyclopropyl)methyl]amino]ethanesulfonyl fluoride](/img/structure/B2641409.png)
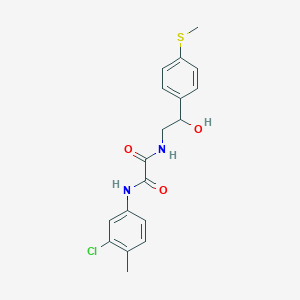
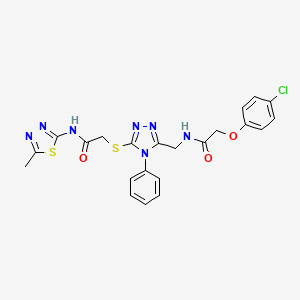
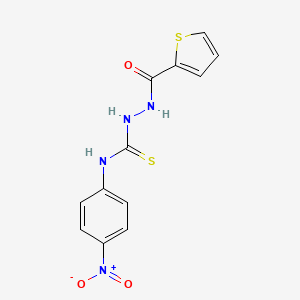
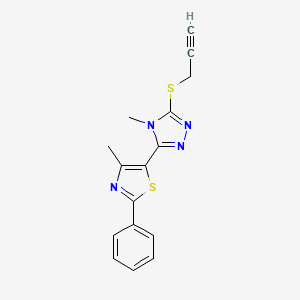
![1-(4-bromophenyl)-2-[(1-phenyl-1H-1,2,3,4-tetrazol-5-yl)sulfanyl]ethan-1-one](/img/structure/B2641419.png)
![7-(4-chlorobenzoyl)-5-[(3-methoxyphenyl)methyl]-2H,5H,8H-[1,3]dioxolo[4,5-g]quinolin-8-one](/img/structure/B2641420.png)
